molecular formula C2H6Cl2NPS B6245293 (dimethylamino)phosphonothioyl dichloride CAS No. 1498-65-3

(dimethylamino)phosphonothioyl dichloride

Cat. No.: B6245293
CAS No.: 1498-65-3
M. Wt: 178.02 g/mol
InChI Key: DWISDTKOMUFVDP-UHFFFAOYSA-N
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Description

(dimethylamino)phosphonothioyl dichloride is an organophosphorus compound with the chemical formula C2H6Cl2NPS. It is a colorless liquid that is primarily used as a reagent in the synthesis of other organophosphorus compounds. This compound is known for its electron-deficient nature and is often utilized in various chemical reactions due to its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(dimethylamino)phosphonothioyl dichloride can be synthesized through the reaction of dimethylamine with phosphorus trichloride and sulfur. The general reaction is as follows:

PCl3+(CH3)2NH+S(CH3)2NP(S)Cl2+HCl\text{PCl}_3 + \text{(CH}_3)_2\text{NH} + \text{S} \rightarrow \text{(CH}_3)_2\text{NP(S)Cl}_2 + \text{HCl} PCl3​+(CH3​)2​NH+S→(CH3​)2​NP(S)Cl2​+HCl

This reaction typically requires an inert atmosphere and is conducted at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are carefully controlled to ensure high yield and purity. The process often includes steps for the purification of the final product, such as distillation or recrystallization, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(dimethylamino)phosphonothioyl dichloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, replacing the chlorine atoms with other groups.

    Oxidation and Reduction: It can be oxidized to form phosphonothioic acid derivatives or reduced to form phosphine derivatives.

    Hydrolysis: It reacts with water to produce dimethylamine, phosphonothioic acid, and hydrochloric acid.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Grignard Reagents: For the formation of phosphine derivatives.

    Alcohols and Amines: For substitution reactions to form esters and amides.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

The major products formed from these reactions include:

    Phosphonothioic Acid Derivatives: From oxidation reactions.

    Phosphine Derivatives: From reduction reactions.

    Esters and Amides: From substitution reactions with alcohols and amines.

Scientific Research Applications

(dimethylamino)phosphonothioyl dichloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (dimethylamino)phosphonothioyl dichloride involves its reactivity with nucleophiles and its ability to form stable complexes with various substrates. The compound can interact with molecular targets such as DNA, leading to inhibition of DNA synthesis and potential cytotoxic effects. The pathways involved in its mechanism of action include the formation of reactive intermediates that can cause cellular damage.

Comparison with Similar Compounds

(dimethylamino)phosphonothioyl dichloride can be compared with other similar organophosphorus compounds, such as:

The uniqueness of this compound lies in its combination of dimethylamino and phosphonothioyl groups, which confer specific reactivity and applications not found in other similar compounds.

Properties

CAS No.

1498-65-3

Molecular Formula

C2H6Cl2NPS

Molecular Weight

178.02 g/mol

IUPAC Name

N-dichlorophosphinothioyl-N-methylmethanamine

InChI

InChI=1S/C2H6Cl2NPS/c1-5(2)6(3,4)7/h1-2H3

InChI Key

DWISDTKOMUFVDP-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=S)(Cl)Cl

Purity

95

Origin of Product

United States

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